molecular formula C18H19N B1594368 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine CAS No. 38025-45-5

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine

Cat. No.: B1594368
CAS No.: 38025-45-5
M. Wt: 249.3 g/mol
InChI Key: MMHFZZRBVWLWAT-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is a chemical compound known for its significant role in scientific research, particularly in the study of neurodegenerative diseases. This compound is structurally characterized by a tetrahydropyridine ring substituted with benzyl and phenyl groups. It has garnered attention due to its ability to induce Parkinsonian symptoms in animal models, making it a valuable tool for studying Parkinson’s disease.

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . This interaction with MAO-B is a key aspect of its biochemical activity. MPP+ interferes with complex I of the electron transport chain, a component of mitochondrial metabolism, which leads to cell death and causes the buildup of free radicals .

Cellular Effects

The cellular effects of this compound are primarily observed in dopaminergic neurons. It causes inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra . In dopaminergic neurons, it blocks the mitochondrial complex I which leads to mitochondrial dysfunction .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolism to MPP+ by MAO-B. MPP+ then interferes with complex I of the electron transport chain, leading to cell death and the buildup of free radicals . This process contributes to the destruction of dopaminergic neurons in the substantia nigra of the brain .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are characterized by a rapid onset of Parkinsonism following injection . Over time, this leads to significant motor and non-motor dysfunction, including decreased locomotor activity and various mnemonic processes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in mice, it has been used at a dosage of 20 mg/kg to induce Parkinson’s disease . The severity of symptoms and the extent of neuronal damage increase with higher doses .

Metabolic Pathways

The primary metabolic pathway of this compound involves its conversion to MPP+ by the enzyme MAO-B . This process occurs within glial cells, specifically astrocytes .

Transport and Distribution

This compound is a lipophilic compound and can therefore cross the blood–brain barrier . Once inside the brain, it is metabolized into MPP+ by MAO-B of glial cells .

Subcellular Localization

The subcellular localization of this compound and its metabolite MPP+ is primarily within dopaminergic neurons in the substantia nigra of the brain . Here, MPP+ interferes with complex I of the electron transport chain in the mitochondria, leading to cell death .

Preparation Methods

The synthesis of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine typically involves the following steps:

Comparison with Similar Compounds

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine can be compared with other similar compounds:

Properties

IUPAC Name

1-benzyl-4-phenyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-11H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHFZZRBVWLWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340326
Record name 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38025-45-5
Record name 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,2,3,6-Tetrahydro-4-phenylpyridine (410 mg, 2.6 mmol), benzaldehyde (300 mg, 2.9 mmol), sodium triacetoxyborate (1.1 g, 5.2 mmol) and acetic acid (1.5 ml, 26 mmol) were stirred in dichloroethane at a room temperature for 14 hours. To the reaction solution was added ethyl acetate, and the resulting solution was washed with sodium hydroxide aqueous solution (1 N) and saturated brine and dried with anhydrous sodium sulfate. Then the solvent was evaporated under a reduced pressure. Thereafter, the resulting residue was separated and purified by a silica gel column chromatography to obtain 330 mg of the title compound (1.3 mmol, 45% in yield).
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
sodium triacetoxyborate
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45%

Synthesis routes and methods II

Procedure details

To a 4-mL vial, added 100 mg (0.28 mmol) (7) and 6 mg (0.0058 mmol) Pd2dba3-CHCl3. Next added 0.3 mL THF, 48 μL (0.43 mmol) iodobenzene, and finally 1.1 mL (1.1 mmol) TBAF solution (1M in THF). Let stir at room temperature for 18 hours. At the end of the reaction, added 200 μL triethylamine, let stir briefly, concentrated in vacuo, and purified the crude material directly by silica gel chromatography (automated column, 12 g SiO2, 0% to 20% EtOAc in hexanes gradient). Obtained 63 mg (90%) of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydro-pyridine as a yellow oil.
[Compound]
Name
( 7 )
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
48 μL
Type
reactant
Reaction Step Two
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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